N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide
Overview
Description
N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a chromenone moiety, and an acetamide linkage
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse pharmacological effects .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, including enzyme inhibition, receptor antagonism, and disruption of cell membrane integrity
Biochemical Pathways
Coumarin derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation
Pharmacokinetics
Coumarin derivatives are generally well absorbed and widely distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine
Result of Action
Coumarin derivatives are known to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, anticoagulant, and antiproliferative effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-yl acetic acid with N-(2-furylmethyl)-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromenone moiety can be reduced to dihydrochromenones.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrochromenones and related compounds.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of photoactive materials and smart polymers.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl acetic acid: Shares the chromenone moiety but lacks the furan and acetamide groups.
N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide: Similar structure but without the N-methyl group.
Coumarin derivatives: Structurally related due to the chromenone core and exhibit similar biological activities.
Uniqueness
N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide is unique due to its combination of a furan ring, a chromenone moiety, and an acetamide linkage. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-12-8-18(21)24-16-6-5-13(9-15(12)16)23-11-17(20)19(2)10-14-4-3-7-22-14/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXPNZUYCIGFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)N(C)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131804 | |
Record name | N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-88-1 | |
Record name | N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959240-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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